molecular formula C10H9IO4 B057504 Dimethyl 5-iodoisophthalate CAS No. 51839-15-7

Dimethyl 5-iodoisophthalate

Cat. No.: B057504
CAS No.: 51839-15-7
M. Wt: 320.08 g/mol
InChI Key: DIAONVDUSXRXCE-UHFFFAOYSA-N
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Description

Dimethyl 5-iodoisophthalate is an organic compound with the chemical formula C10H9IO4. It is a derivative of isophthalic acid, where the hydrogen atom at the 5-position of the benzene ring is replaced by an iodine atom, and the carboxylic acid groups are esterified with methanol. This compound is known for its applications in organic synthesis and material science due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 5-iodoisophthalate can be synthesized through several methods. One common approach involves the iodination of dimethyl isophthalate. This reaction typically uses iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under acidic conditions to introduce the iodine atom at the 5-position of the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale iodination processes. These processes are optimized for high yield and purity, using controlled reaction conditions and purification steps such as recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-iodoisophthalate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form carbon-carbon bonds.

    Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

Major Products

    Substitution: Products vary depending on the nucleophile used, such as azides or thiocyanates.

    Coupling: Biaryl compounds or alkynyl derivatives.

    Reduction: Dimethyl 5-hydroxyisophthalate.

Scientific Research Applications

Dimethyl 5-iodoisophthalate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 5-bromoisophthalate
  • Dimethyl 5-chloroisophthalate
  • Dimethyl 5-fluoroisophthalate

Uniqueness

Dimethyl 5-iodoisophthalate is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This property makes it particularly useful in coupling reactions and as a precursor for radiolabeling, where the iodine atom can be replaced by radioactive isotopes .

Properties

IUPAC Name

dimethyl 5-iodobenzene-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9IO4/c1-14-9(12)6-3-7(10(13)15-2)5-8(11)4-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIAONVDUSXRXCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)I)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9IO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20374396
Record name Dimethyl 5-iodoisophthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51839-15-7
Record name Dimethyl 5-iodoisophthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 51839-15-7
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the molecular structure of dimethyl 5-iodoisophthalate influence its crystal packing?

A1: In the crystal structure of this compound, the methyl carboxylate moieties are tilted with respect to the central benzene ring []. This conformation allows for the formation of C—H⋯I hydrogen bonds between adjacent molecules, contributing to a three-dimensional supramolecular network. Additionally, I⋯O interactions further stabilize the crystal packing [].

Q2: How does the presence of the iodine atom in this compound affect its solid-state interactions compared to its ethynyl analogue?

A2: The iodine atom in this compound enables C—H⋯I hydrogen bonding, which is absent in the ethynyl analogue, dimethyl 5-ethynylisophthalate []. This difference in intermolecular interactions leads to a three-dimensional supramolecular aggregation in the iodo derivative, compared to a two-dimensional arrangement in the ethynyl derivative, which primarily relies on C—H⋯O hydrogen bonds and π–π interactions [].

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